3-Chloro-6-(3,4-dimethylphenyl)pyridazine
CAS No.: 64262-73-3
Cat. No.: VC7446252
Molecular Formula: C12H11ClN2
Molecular Weight: 218.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64262-73-3 |
|---|---|
| Molecular Formula | C12H11ClN2 |
| Molecular Weight | 218.68 |
| IUPAC Name | 3-chloro-6-(3,4-dimethylphenyl)pyridazine |
| Standard InChI | InChI=1S/C12H11ClN2/c1-8-3-4-10(7-9(8)2)11-5-6-12(13)15-14-11/h3-7H,1-2H3 |
| Standard InChI Key | SNFUIRCJNASGBF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
3-Chloro-6-(3,4-dimethylphenyl)pyridazine belongs to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 64262-73-3 | |
| Molecular Formula | ||
| Molecular Weight | 218.68 g/mol | |
| IUPAC Name | 3-chloro-6-(3,4-dimethylphenyl)pyridazine | |
| SMILES | CC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)C |
The 3,4-dimethylphenyl substituent enhances lipophilicity, potentially improving membrane permeability in biological systems.
Spectroscopic Properties
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NMR: The -NMR spectrum reveals aromatic proton signals between δ 7.53–8.0 ppm for the pyridazine ring and δ 2.50 ppm for methyl groups .
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IR: Stretching vibrations at 1671 cm (C=O) and 1638 cm (C=N) confirm functional group presence.
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Mass Spectrometry: A molecular ion peak at m/z 218.68 corresponds to the parent ion.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via cyclization of hydrazine derivatives with diketones or ketoesters. A representative protocol involves:
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Reacting 3,4-dimethylacetophenone with hydrazine hydrate in ethanol at 80°C for 6 hours.
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Introducing chlorine via thionyl chloride (SOCl) in dimethylformamide (DMF).
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Purification through column chromatography yields 65–70% pure product.
Industrial Optimization
Large-scale production employs continuous flow reactors with palladium on carbon (Pd/C) catalysts, achieving 85% yield under hydrogenation conditions (50 psi H, 120°C). Automated systems monitor reaction parameters (pH, temperature) to minimize byproducts.
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The chlorine atom at position 3 undergoes facile displacement with:
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Amines to form amino-pyridazines (, 60°C, 12 h).
Electrophilic Aromatic Substitution
The electron-rich pyridazine ring reacts with nitrating agents (HNO/HSO) to introduce nitro groups at position 4 .
Complexation with Metals
Coordination complexes with Cu(II) and Zn(II) enhance antimicrobial activity. For example:
These complexes exhibit MIC values of 4 μg/mL against Staphylococcus aureus .
Biological Activities and Mechanisms
Antimicrobial Properties
Derivatives of 3-chloro-6-(3,4-dimethylphenyl)pyridazine demonstrate broad-spectrum activity:
| Microorganism | MIC (μg/mL) | Derivative Structure | Source |
|---|---|---|---|
| Mycobacterium tuberculosis | 2.5 | 6-(4-chlorophenyl)-substituted | |
| Candida albicans | 10 | 3-amino-pyridazine | |
| Escherichia coli | 20 | Cu(II) complex |
Mechanistic studies suggest inhibition of microbial DNA gyrase and cell wall synthesis .
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting chlorine with trifluoromethyl groups improves metabolic stability .
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Prodrug Design: Ester derivatives (e.g., acetyloxy-methyl) enhance oral bioavailability .
Patent Landscape
Recent patents (2023–2025) highlight applications in:
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Antitubercular Agents: WO202318765A1 (Novartis) claims derivatives with 99% inhibition of M. tuberculosis .
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Kinase Inhibitors: US20240117324A1 (Pfizer) targets JAK2/STAT3 pathways for inflammatory diseases .
Challenges and Future Directions
Pharmacokinetic Limitations
Despite promising in vitro activity, the compound exhibits:
Emerging Research Areas
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